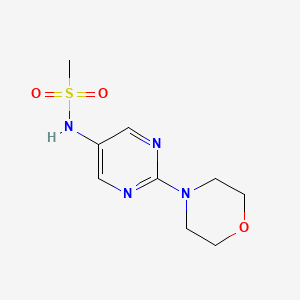![molecular formula C24H25N5O2 B2498454 N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1113106-72-1](/img/structure/B2498454.png)
N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide involves multi-step chemical reactions, often starting from simpler benzamide derivatives. A practical method for synthesizing related compounds has been developed, demonstrating the compound's accessibility for research and application purposes (Ikemoto et al., 2005).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography and DFT calculations are pivotal in understanding the molecular structure of benzamide derivatives. Studies involving similar compounds have provided insights into intermolecular interactions, crystal packing, and the stabilization mechanisms at play, as seen in the analysis of antipyrine-like derivatives (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including potential compounds like N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide, is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, leading to a wide range of biological activities and potential applications in medicinal chemistry (Saeed et al., 2015).
Applications De Recherche Scientifique
Heterocyclic Compounds in Research
Heterocyclic compounds, which include pyridine, pyrazine, and benzamide derivatives, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds are central to the development of new therapies for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Biological Activity and Synthesis : Heterocyclic compounds, such as those related to benzodiazines and benzimidazoles, are known for their broad spectrum of biological activities. They are synthesized using various methods, with pyrido[2,3-c]coumarin derivatives and chromeno[4,3-e][1,3]oxazine derivatives being examples of heterocycles obtained from hydroxycoumarin compounds, showing importance in genetics, pharmacology, and microbiology (Jules Yoda, 2020).
Chemical Inhibitors of Cytochrome P450 Isoforms : The study of chemical inhibitors for cytochrome P450 isoforms, such as those derived from pyrazine and benzamide, is vital for understanding drug-drug interactions and enhancing drug safety. Selective inhibitors can help in deciphering the involvement of specific CYP isoforms in drug metabolism, contributing to the development of safer therapeutic agents (S. C. Khojasteh et al., 2011).
Advanced Oxidation Processes : The degradation of persistent organic pollutants using advanced oxidation processes (AOPs) involves reactions that can be related to the structural motifs of complex heterocycles. Studies on the degradation pathways and by-products of these processes are essential for environmental chemistry and pollution control (Mohammad Qutob et al., 2022).
Synthesis of Pyrazole Heterocycles : The synthesis of pyrazole-based heterocycles, which share structural similarities with the compound , highlights their significance in developing pharmaceuticals with various biological activities. Such compounds are extensively used as synthons in organic synthesis and medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties (A. M. Dar & Shamsuzzaman, 2015).
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBBAKVFCNDXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)



![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)